molecular formula C16H23BO2 B2996076 (4-Cyclobutylphenyl)boronic acid pinacol ester CAS No. 2121513-90-2

(4-Cyclobutylphenyl)boronic acid pinacol ester

Cat. No.: B2996076
CAS No.: 2121513-90-2
M. Wt: 258.17
InChI Key: RMTDYBAOBXTZCV-UHFFFAOYSA-N
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Description

(4-Cyclobutylphenyl)boronic acid pinacol ester is a boronic ester derivative where the aryl group is substituted with a cyclobutyl moiety at the para position. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid, enhancing its shelf life and handling properties. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryls and complex organic frameworks. Its cyclobutyl substituent introduces unique steric and electronic effects, distinguishing it from other arylboronic esters .

Properties

IUPAC Name

2-(4-cyclobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-10-8-13(9-11-14)12-6-5-7-12/h8-12H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTDYBAOBXTZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclobutylphenyl)boronic acid pinacol ester typically involves the reaction of (4-Cyclobutylphenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the ester is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of contamination and human error.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclobutylphenyl)boronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding boronic acid or boronic anhydride.

    Reduction: Reduction reactions can convert the ester back to the parent boronic acid.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the ester group under basic conditions.

Major Products Formed

    Oxidation: Boronic acid or boronic anhydride.

    Reduction: (4-Cyclobutylphenyl)boronic acid.

    Substitution: Various substituted boronic esters depending on the nucleophile used.

Scientific Research Applications

(4-Cyclobutylphenyl)boronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (4-Cyclobutylphenyl)boronic acid pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a palladium catalyst and an organohalide to form a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination. The boronic ester acts as a nucleophile, donating its boron atom to the palladium catalyst, which facilitates the coupling process.

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

The cyclobutyl group’s steric bulk and electronic characteristics significantly influence coupling efficiency. Key comparisons include:

Compound Substituent Reaction Yield Selectivity (E/Z) Notes Reference
Styryl pinacol boronic ester Vinyl (styryl) 80% 98:2 High yield and selectivity
Phenylethynyl pinacol boronic ester Alkynyl (ethynyl) 61% 99:1 Requires excess reagent (2.1 equiv)
Cyclopropyl pinacol boronic ester Cyclopropyl <20% N/A Decomposes under reaction conditions
n-Butylboronic acid Alkyl (n-butyl) 98% 99:1 Free boronic acid outperforms ester
Target Compound Cyclobutyl Data needed Data needed Expected intermediate reactivity
  • Key Insight : Bulky substituents (e.g., cyclopropyl) hinder coupling due to steric effects, while conjugated groups (e.g., styryl) enhance reactivity. The cyclobutyl group, being less strained than cyclopropyl, may offer improved stability and moderate reactivity .

Solubility and Deprotection Kinetics

Pinacol esters are hydrolyzed under oxidative or aqueous conditions:

  • Prochelator Cleavage : Pinacol boronic esters (e.g., 10 ) exhibit slower cleavage rates (2.9 M⁻¹s⁻¹) compared to boronic acid derivatives (5.9 M⁻¹s⁻¹). The cyclobutyl group’s hydrophobicity may reduce aqueous solubility but improve stability .
  • NMR Characterization : Pinacol esters show distinct ¹H NMR signals (δ 1.34–1.38 for methyl groups) and ¹³C peaks (δ 24.87–84.00), consistent across analogs .

Stereoselectivity in Allylboration Reactions

α-Substituted allyl pinacol boronic esters exhibit high stereocontrol:

  • Anti-Z Selectivity : α,α-Disubstituted esters achieve >20:1 selectivity in aldehyde allylborations. The cyclobutyl group’s rigidity may enhance stereoselectivity in analogous reactions .
  • Borinic Ester Intermediates : In situ generation of borinic esters (via nBuLi/TFAA) reverses E/Z selectivity, suggesting substituent-dependent conformational control .

Biological Activity

(4-Cyclobutylphenyl)boronic acid pinacol ester is a boronic acid derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. Its unique structural features enable it to interact with biological systems, making it a subject of interest for its potential therapeutic applications, including antimicrobial and anticancer properties.

  • Chemical Formula : C13H17B O3
  • Molecular Weight : 233.09 g/mol
  • CAS Number : 2121513-90-2

The compound is characterized by the presence of a cyclobutyl group attached to a phenyl ring, which is further esterified with pinacol. This structure is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that boronic acid derivatives, including this compound, exhibit notable antimicrobial activities. A study demonstrated that various boronic compounds showed inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 7 mm to 13 mm depending on the compound and concentration used .

Anticancer Activity

The anticancer potential of boronic acid derivatives has been explored in several studies. For instance, compounds similar to this compound were tested against prostate cancer cell lines. The results showed a significant reduction in cell viability, with some compounds decreasing viability to as low as 33% at a concentration of 5 µM, while maintaining higher viability in healthy cells . This selective toxicity highlights the potential for developing targeted cancer therapies.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The mechanism may involve:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in critical biochemical pathways, such as those responsible for cell division or inflammatory responses.
  • Receptor Modulation : It may also modulate receptor activity, influencing cellular signaling pathways that lead to apoptosis in cancerous cells.

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was evaluated alongside other boronic compounds for its efficacy against bacterial strains. The study found that at concentrations of 0.5 to 5 µM, the compound exhibited significant antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human prostate cancer cells (PC-3). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. The selectivity towards cancer cells over normal fibroblast cells underscores its therapeutic promise.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivitySelectivity Index
This compoundModerateHighFavorable
N-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazideHighModerateLess Favorable
Phenylboronic acid pinacol esterLowModerateNeutral

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